molecular formula C14H15NO B590466 (S)-2-Phenyl-2-phenylamino-ethanol CAS No. 135285-98-2

(S)-2-Phenyl-2-phenylamino-ethanol

Cat. No.: B590466
CAS No.: 135285-98-2
M. Wt: 213.28
InChI Key: SZYXTSZZPUQJNB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Phenyl-2-phenylamino-ethanol is an organic compound characterized by the presence of both phenyl and phenylamino groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-2-phenylamino-ethanol typically involves the reaction of phenylamine with phenylacetaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials to ensure the production of the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenyl-2-phenylamino-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and phenylamino groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde, while reduction could produce phenylethanol.

Scientific Research Applications

(S)-2-Phenyl-2-phenylamino-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-2-phenylamino-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenyl and phenylamino groups enable it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

    ®-2-Phenyl-2-phenylamino-ethanol: The enantiomer of the compound with different stereochemistry.

    2-Phenyl-2-aminoethanol: Lacks the phenylamino group, resulting in different chemical properties.

    2-Phenyl-2-hydroxyethanol: Contains a hydroxyl group instead of the phenylamino group.

Uniqueness: (S)-2-Phenyl-2-phenylamino-ethanol is unique due to its specific stereochemistry and the presence of both phenyl and phenylamino groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-anilino-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYXTSZZPUQJNB-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928941
Record name 2-Anilino-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135285-98-2
Record name 2-Anilino-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.